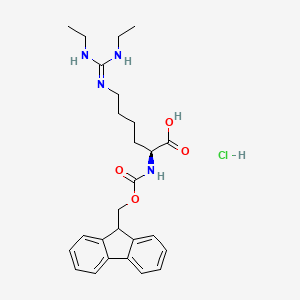

Fmoc-L-Homoarg(Et)2-OH hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZCKIIJZGKYEN-BQAIUKQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-Homoarg(Et)2-OH Hydrochloride: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Homoarg(Et)2-OH hydrochloride is a specialized amino acid derivative crucial for the synthesis of complex and therapeutically relevant peptides. As an analogue of arginine, one of the proteinogenic amino acids, its incorporation into peptide sequences can significantly modulate their biological activity, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use in solid-phase peptide synthesis (SPPS). The N,N'-diethyl groups on the homoarginine side chain, in particular, offer unique steric and electronic properties that can enhance resistance to enzymatic degradation and influence receptor binding interactions.

This document is intended for researchers and professionals in the fields of peptide chemistry, drug discovery, and development, offering detailed methodologies and structured data to facilitate its effective use in the laboratory.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1864003-26-8 | [1] |

| Molecular Formula | C₂₆H₃₄N₄O₄·HCl | [1] |

| Molecular Weight | 503.07 g/mol | [1] |

| IUPAC Name | (2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% to ≥97% (HPLC) | [3][4] |

| Storage Conditions | ≤ -4 °C | [1] |

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of scientific research and pharmaceutical development:

-

Peptide Synthesis: It serves as a fundamental building block in the synthesis of novel peptides. The incorporation of this arginine analog can enhance the biological activity of the resulting peptides.[2]

-

Drug Development: Researchers utilize this compound to create peptide-based drugs targeting specific biological pathways. Its ability to modify peptide properties can lead to improved efficacy and reduced side effects.[2]

-

Bioconjugation: This derivative is employed in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules like antibodies or enzymes, which is critical for developing targeted drug delivery systems.[2]

-

Cancer Therapy Research: It is used in the design of peptides that can inhibit tumor growth or modulate immune responses, potentially leading to more specific and effective cancer treatments.[2]

-

Protein Engineering: The compound is also valuable in designing proteins with enhanced stability and functionality, an important aspect in the biotechnology and pharmaceutical industries.[2]

-

Enhanced Proteolytic Resistance: The D-enantiomer, Fmoc-D-Homoarg(Et)2-OH hydrochloride, is particularly useful for rendering peptides and proteins resistant to degradation by enzymes such as trypsin.[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a resin support.

Materials:

-

Rink amide resin or Wang resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF, v/v)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[6]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.[6][7]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagents (e.g., HBTU/HOBt or HATU/HOAt, in slight excess to the amino acid).[6]

-

Add DIPEA (typically 2 equivalents per equivalent of amino acid) to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored by a colorimetric test (e.g., Kaiser test).[6]

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents.[6]

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: Once the desired peptide sequence is assembled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[8]

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[8]

-

Visualizing the Workflow

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical process of solid-phase peptide synthesis for incorporating this compound.

A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its successful application relies on a solid understanding of Fmoc-based SPPS principles. While specific experimental data beyond basic properties are not widely published, the established protocols for peptide synthesis provide a robust framework for its utilization. The information and methodologies presented in this guide are intended to equip researchers with the necessary knowledge to effectively incorporate this unique amino acid derivative into their peptide-based research and development projects, ultimately contributing to the advancement of novel peptide therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound salt (symmetrical) | 1864003-26-8 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Fmoc-L-Homoarg(Et)2-OH Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Homoarg(Et)2-OH hydrochloride is a specialized amino acid derivative crucial for advancements in peptide synthesis and drug development.[1] Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and diethylated homoarginine side chain, offers enhanced solubility and stability to synthetic peptides.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates its primary application in a logical workflow.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. These values are compiled from various chemical suppliers and provide a baseline for its characterization.

| Property | Value | Source(s) |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nω,Nω'-diethyl-L-homoarginine hydrochloride | N/A |

| Molecular Formula | C₂₆H₃₄N₄O₄·HCl | [1] |

| Molecular Weight | 503.07 g/mol | [1] |

| CAS Number | 1864003-26-8 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% to ≥97% (as determined by HPLC) | [1] |

| Melting Point | Data for the L-form is not readily available. The corresponding D-form (Fmoc-D-Homoarg(Et)2-OH·HCl) has a melting point of 105.3-109.7°C. | [2] |

| Solubility | While specific quantitative data is limited, it is noted to have enhanced solubility, a key feature for its use in peptide synthesis. | [1][3] |

| Storage Conditions | Store at ≤ -4°C in a cool, dry place. | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, the following are generalized standard procedures for determining the key physicochemical properties of such amino acid derivatives.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a standard method for assessing the purity of Fmoc-protected amino acids.

-

Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

-

Column : A reverse-phase C18 column is commonly employed for the separation of these types of molecules.

-

Mobile Phase : A gradient of acetonitrile (B52724) and water, both containing a small amount of trifluoroacetic acid (TFA), is a typical mobile phase system. The gradient is run from a lower to a higher concentration of acetonitrile to elute the compound and any impurities.

-

Detection : The Fmoc group has a strong UV absorbance, typically monitored at wavelengths around 265 nm or 301 nm.

-

Procedure :

-

A standard solution of this compound is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

The sample is injected onto the HPLC column.

-

The gradient elution is performed, and the UV absorbance is monitored.

-

The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected in the chromatogram.

-

Determination of Melting Point

The melting point is a crucial physical property that indicates the purity of a crystalline solid.

-

Instrumentation : A digital melting point apparatus is used for accurate and reproducible measurements.

-

Sample Preparation : A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Procedure :

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

-

Assessment of Solubility

A qualitative assessment of solubility in various solvents is important for the practical application of the compound, especially in peptide synthesis.

-

Solvents : A range of solvents relevant to peptide synthesis and analysis should be tested, including water, dimethylformamide (DMF), dichloromethane (B109758) (DCM), and methanol.

-

Procedure :

-

A small, pre-weighed amount of this compound (e.g., 1 mg) is placed into a series of small vials.

-

A measured volume of each solvent (e.g., 100 µL) is added to a separate vial.

-

The vials are vortexed or agitated for a set period (e.g., 1-2 minutes) at room temperature.

-

The solubility is visually assessed and categorized as freely soluble, sparingly soluble, or insoluble. For a more quantitative analysis, the process can be repeated with increasing volumes of solvent until the solid is fully dissolved.

-

Application in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, while the diethylated side chain can enhance the properties of the final peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle of solid-phase peptide synthesis incorporating an Fmoc-protected amino acid like this compound.

Signaling Pathways and Biological Applications

While this compound is designed for incorporation into peptides that may target various biological pathways, specific signaling pathways where peptides containing this residue are active are not detailed in publicly available literature. Its application is broad, ranging from the development of therapeutic peptides to tools for studying protein-protein interactions. The diethylated side chain can influence the peptide's binding affinity, selectivity, and pharmacokinetic properties. For instance, peptides designed with this amino acid derivative could be used in cancer research to target specific cell surface receptors or inhibit protein-protein interactions within a signaling cascade. However, without specific examples in the literature, a diagram of a particular signaling pathway would be speculative.

The logical workflow for its use in a research context is depicted in the following diagram.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-L-Homoarg(Et)2-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-L-Homoarg(Et)2-OH hydrochloride, a specialized amino acid derivative crucial for peptide synthesis and drug development.[1][2] This document details a proposed synthetic pathway, experimental protocols for characterization, and expected analytical data, serving as a valuable resource for professionals in medicinal chemistry and biotechnology.

Introduction

This compound is a protected amino acid analog of arginine, where the guanidinium (B1211019) group is symmetrically diethyl-substituted, and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This modification enhances the lipophilicity and alters the basicity of the side chain, which can improve the pharmacokinetic properties of synthetic peptides, such as cell permeability and resistance to enzymatic degradation.[2][3] Its primary application is as a building block in solid-phase peptide synthesis (SPPS) to introduce modified arginine residues into peptide sequences for therapeutic and research purposes.[1][2]

Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1864003-26-8 | [1] |

| Molecular Formula | C₂₆H₃₄N₄O₄·HCl | [1] |

| Molecular Weight | 503.04 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | ≥97% (HPLC) | [1] |

| IUPAC Name | (2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | [2] |

| Storage Conditions | Store at ≤ -4 °C | [1] |

Synthesis Protocol

Proposed Synthesis Pathway

The synthesis can be envisioned in three main stages:

-

Protection of L-lysine: The α-amino and carboxyl groups of L-lysine are protected to allow for selective modification of the ε-amino group.

-

Guanidinylation: The ε-amino group of the protected lysine (B10760008) derivative is converted to a diethylguanidinium group.

-

Deprotection and Fmoc-protection: The protecting groups on the α-amino and carboxyl groups are removed, followed by the selective protection of the α-amino group with an Fmoc group.

Experimental Protocol

Step 1: Synthesis of Nα-Boc-L-lysine

-

Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (B78521) solution to adjust the pH to 10-11.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate (B1257347) (Boc₂O) portion-wise while maintaining the pH with sodium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the solution with citric acid and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Nα-Boc-L-lysine.

Step 2: Synthesis of Nα-Boc-Nε,Nε'-diethyl-L-homoarginine

-

Prepare N,N'-diethyl-S-methylisothiourea hydroiodide by reacting N,N'-diethylthiourea with methyl iodide.

-

Dissolve Nα-Boc-L-lysine and an equimolar amount of N,N'-diethyl-S-methylisothiourea hydroiodide in a suitable solvent such as DMF.

-

Add a base, for example, diisopropylethylamine (DIPEA), and heat the reaction mixture at 50-60 °C for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound

-

Treat the Nα-Boc-Nε,Nε'-diethyl-L-homoarginine with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group.

-

After complete deprotection, evaporate the solvent and TFA under reduced pressure.

-

Dissolve the resulting crude Nε,Nε'-diethyl-L-homoarginine in an aqueous solution of sodium bicarbonate.

-

Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in acetone (B3395972) or dioxane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with dilute HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or flash chromatography to yield this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Expected Analytical Data

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.8-7.9 (d, 2H, Fmoc), 7.6-7.7 (d, 2H, Fmoc), 7.3-7.4 (m, 4H, Fmoc), 4.2-4.3 (m, 3H, Fmoc-CH₂ and α-CH), 3.0-3.2 (m, 4H, N-CH₂-CH₃), 1.2-1.8 (m, 6H, β,γ,δ-CH₂), 1.0-1.1 (t, 6H, N-CH₂-CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 174 (C=O, acid), 156 (C=O, Fmoc), 155 (C=N), 144, 141 (Fmoc aromatic), 128, 127, 125, 120 (Fmoc aromatic), 66 (Fmoc-CH₂), 54 (α-C), 47 (Fmoc-CH), 42 (N-CH₂), 31, 29, 23 (β,γ,δ-C), 14 (CH₃). |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₂₆H₃₅N₄O₄⁺: 467.26; found: 467.3 ± 0.1. |

| HPLC Purity | ≥97% (as per typical commercial specifications). |

| Elemental Analysis | Calculated for C₂₆H₃₅ClN₄O₄: C, 62.08; H, 7.01; N, 11.14; Cl, 7.05. Found: C ± 0.4%, H ± 0.4%, N ± 0.4%. |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1100 series or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Avance 400 MHz or equivalent.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedures: Acquire ¹H and ¹³C spectra at room temperature. Use standard pulse programs.

Mass Spectrometry (MS)

-

Instrument: Waters LCT Premier or equivalent ESI-TOF mass spectrometer.

-

Mode: Electrospray ionization (ESI) in positive ion mode.

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water with 0.1% formic acid and infuse directly into the source.

Application in Peptide Synthesis

This compound is used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The workflow for incorporating this amino acid into a peptide chain is similar to that for other Fmoc-protected amino acids.

The use of this modified amino acid can impart unique properties to the resulting peptide, such as increased stability, enhanced receptor binding, or altered biological activity, making it a valuable tool in the development of novel peptide therapeutics.

References

The Enigmatic Role of Diethyl Groups on the Homoarginine Side Chain: A Technical Guide for Drug Development Professionals

An In-depth Analysis of N,N-diethyl-homoarginine and its Potential as a Modulator of Key Enzymatic Pathways

Introduction

Homoarginine, a non-proteinogenic amino acid, has garnered significant attention in the scientific community for its association with cardiovascular health and its role as a substrate for nitric oxide synthase (NOS).[1][2] The structural modification of homoarginine, particularly at its guanidino group, presents a compelling avenue for the development of novel therapeutic agents. This technical guide delves into the potential role of diethyl groups on the homoarginine side chain, focusing on the uncharacterized molecule, N,N-diethyl-homoarginine. While direct experimental data on this compound is not publicly available, this document provides a comprehensive theoretical framework for its potential biological activities, drawing parallels from existing knowledge of related arginine analogs and their impact on key enzyme families: Nitric Oxide Synthases (NOS) and Protein Arginine Deiminases (PADs). This guide is intended for researchers, scientists, and drug development professionals interested in the rational design of enzyme inhibitors and the exploration of novel chemical entities.

Homoarginine: The Parent Molecule

L-homoarginine is a higher homolog of L-arginine, featuring an additional methylene (B1212753) group in its side chain.[1] It is endogenously synthesized from lysine (B10760008) and serves as a substrate for nitric oxide synthase, an enzyme crucial for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3][4][5] Low levels of homoarginine in the plasma have been identified as an independent risk factor for cardiovascular disease and mortality, highlighting its protective role.[2][6]

Table 1: Physicochemical Properties of Homoarginine and N,N-diethyl-homoarginine

| Property | L-Homoarginine | N,N-diethyl-L-homoarginine |

| Molecular Formula | C7H16N4O2 | C11H24N4O2 |

| Molar Mass | 188.23 g/mol | 244.33 g/mol |

| PubChem CID | 9085 | 22839245 |

Potential Enzymatic Targets of N,N-diethyl-homoarginine

Based on the structure of N,N-diethyl-homoarginine, two primary enzyme families are predicted to be its main biological targets:

-

Nitric Oxide Synthases (NOS): These enzymes catalyze the production of nitric oxide from L-arginine.[7][8] Homoarginine is a known substrate for NOS, albeit with different kinetics compared to arginine.[1] The addition of diethyl groups to the guanidino moiety of homoarginine is likely to alter its interaction with the NOS active site, potentially transforming it into an inhibitor.

-

Protein Arginine Deiminases (PADs): This family of enzymes catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification known as citrullination or deimination.[9][10][11] Dysregulation of PAD activity is implicated in various autoimmune diseases and cancers.[9][10][12] Arginine analogs can act as inhibitors of PADs.

The Hypothesized Role of Diethyl Groups

The introduction of two ethyl groups onto the terminal nitrogens of the homoarginine guanidino group is expected to induce significant changes in its physicochemical properties and, consequently, its biological activity.

-

Steric Hindrance: The bulky diethyl groups are likely to create steric hindrance within the active sites of target enzymes. In the case of NOS, this could prevent the proper orientation of the guanidino group for catalysis, leading to competitive inhibition.[13] Similarly, for PADs, the diethyl groups may block the access of the catalytic cysteine residue to the guanidinium (B1211019) carbon.

-

Increased Hydrophobicity: The ethyl groups will increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and may lead to different pharmacokinetic and pharmacodynamic profiles compared to the more polar homoarginine.

-

Altered Basicity: The electron-donating nature of the ethyl groups will increase the basicity of the guanidino group. This will affect its protonation state at physiological pH and could alter the strength of its interactions with anionic residues in the enzyme active site, such as aspartate or glutamate.

Potential Therapeutic Applications

Based on the predicted inhibitory activities, N,N-diethyl-homoarginine could be explored for therapeutic applications in conditions characterized by excessive NO production or aberrant citrullination.

-

Septic Shock and Inflammatory Diseases: Overproduction of NO by inducible NOS (iNOS) is a key factor in the pathophysiology of septic shock and other inflammatory conditions.[7] A potent and selective iNOS inhibitor based on the N,N-diethyl-homoarginine scaffold could be a valuable therapeutic agent.

-

Autoimmune Diseases and Cancer: Aberrant activity of PAD enzymes is a hallmark of diseases like rheumatoid arthritis and is also implicated in cancer progression.[9][10][12] Inhibitors of PADs are of great interest as potential therapeutics in these areas.

Proposed Experimental Workflow for Characterization

To validate the hypothesized roles of N,N-diethyl-homoarginine, a systematic experimental approach is required. The following workflow outlines the key steps for its characterization.

Figure 1. Proposed experimental workflow for the synthesis and characterization of N,N-diethyl-homoarginine.

Signaling Pathways

The following diagrams illustrate the established nitric oxide synthesis pathway and the protein citrullination pathway, with the putative inhibitory role of N,N-diethyl-homoarginine indicated.

Figure 2. The Nitric Oxide Synthesis Pathway and the putative inhibitory action of N,N-diethyl-homoarginine.

Figure 3. The Protein Citrullination Pathway and the putative inhibitory action of N,N-diethyl-homoarginine.

Conclusion and Future Directions

N,N-diethyl-homoarginine represents an unexplored chemical entity with the potential to act as a dual inhibitor of Nitric Oxide Synthases and Protein Arginine Deiminases. The addition of diethyl groups to the homoarginine scaffold is predicted to confer inhibitory properties through steric hindrance and altered physicochemical characteristics. While this guide provides a strong theoretical foundation, experimental validation is paramount. The synthesis and systematic evaluation of N,N-diethyl-homoarginine, following the proposed workflow, will be crucial to unravel its true biological role and therapeutic potential. Further research into the structure-activity relationships of N-substituted homoarginine analogs could pave the way for a new class of potent and selective enzyme inhibitors for a range of diseases.

References

- 1. Homoarginine - Wikipedia [en.wikipedia.org]

- 2. L-homoarginine is associated with decreased cardiovascular- and all-cause mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of arginine, homoarginine and nitric oxide in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein-arginine deiminase - Wikipedia [en.wikipedia.org]

- 12. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Fmoc-L-Homoarginine(Et)2-OH Hydrochloride for Bioactive Peptide Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-Homoarginine(Et)2-OH hydrochloride, a specialized amino acid derivative pivotal for the design and synthesis of innovative bioactive peptides. We will delve into its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the biological implications of incorporating homoarginine into peptide sequences, particularly concerning cellular uptake and signaling pathways.

Introduction to Fmoc-L-Homoarginine(Et)2-OH Hydrochloride

Fmoc-L-Homoarginine(Et)2-OH hydrochloride is a protected amino acid building block used in peptide synthesis. The Nα-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and allows for orthogonal protection strategies in SPPS. The guanidino group of the homoarginine side chain is protected by two ethyl groups. This modification offers distinct advantages in the design of bioactive peptides.

Incorporating homoarginine, an analogue of arginine with an additional methylene (B1212753) group in its side chain, into peptides can enhance their therapeutic potential. Peptides containing homoarginine have been shown to exhibit increased resistance to degradation by trypsin-like enzymes, potentially improving their in vivo stability and pharmacokinetic profiles[1]. The diethylated guanidino group can also influence the peptide's solubility, lipophilicity, and interaction with biological targets.

This derivative is a valuable tool for researchers in medicinal chemistry and drug development, aiding in the creation of novel peptide-based therapeutics with improved properties.[2][3] Applications range from the development of opioid peptides[1] to the design of cell-penetrating peptides (CPPs) and other bioactive molecules for various therapeutic areas, including oncology and immunology.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-L-Homoarginine(Et)2-OH hydrochloride is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1864003-26-8 | [3][4] |

| Molecular Formula | C₂₆H₃₅ClN₄O₄ | [4] |

| Molecular Weight | 503.04 g/mol | |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 97% (HPLC) | [3][4] |

| Storage Temperature | ≤ -4 °C | [3][4] |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)(hydroxy)methylene)amino)-6-(2,3-diethylguanidino)hexanoic acid hydrochloride | [4] |

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-L-Homoarginine(Et)2-OH hydrochloride into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and analysis of the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for Fmoc-based SPPS.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed SPPS Protocol

This protocol is a general guideline for manual Fmoc-SPPS and can be adapted for automated synthesizers. The synthesis scale is assumed to be 0.1 mmol.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-L-Homoarginine(Et)2-OH hydrochloride

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Trifluoroacetic acid (TFA)

-

Scavengers: e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-L-Homoarginine(Et)2-OH hydrochloride:

-

In a separate vial, dissolve Fmoc-L-Homoarginine(Et)2-OH hydrochloride (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU or HBTU (3-5 equivalents) in DMF.

-

Add a base like DIPEA or collidine (6-10 equivalents) to the solution.

-

Pre-activate the mixture for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. Due to the potential steric hindrance of the diethylated guanidino group, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.

-

Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Peptide Purification and Analysis

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 column is typically used for peptide purification.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV detection at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Analysis by Mass Spectrometry (MS):

-

Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Purpose: To confirm the molecular weight of the synthesized peptide and verify its identity.

| Analytical Technique | Purpose | Key Parameters |

| Analytical RP-HPLC | Assess purity of the crude and purified peptide. | C18 column, water/acetonitrile gradient with 0.1% TFA, UV detection at 214/280 nm. |

| LC-MS | Confirm the molecular weight and purity of the peptide. | Combination of liquid chromatography for separation and mass spectrometry for mass determination. |

| MALDI-TOF MS | Rapidly determine the molecular weight of the peptide. | A soft ionization technique suitable for large biomolecules. |

Bioactivity and Signaling Pathways

The incorporation of homoarginine can significantly impact the biological activity of peptides, particularly for those designed as cell-penetrating peptides (CPPs). Arginine-rich peptides are known to efficiently cross cell membranes, and peptides containing homoarginine are expected to share similar properties.

Cellular Uptake Mechanisms

The cellular uptake of arginine-rich peptides, and by extension homoarginine-containing peptides, is a complex process that can involve multiple pathways:

-

Direct Translocation: The positively charged guanidinium (B1211019) group of arginine (and homoarginine) can interact with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans, facilitating direct entry into the cytoplasm.

-

Endocytosis: This is an energy-dependent process involving the formation of vesicles.

-

Macropinocytosis: This is a major pathway for the internalization of arginine-rich peptides. It involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane.

-

Signaling Pathway: Macropinocytosis Induction

The interaction of arginine-rich peptides with the cell surface can trigger a signaling cascade that leads to macropinocytosis. A key player in this pathway is the small GTPase, Rac1.

Macropinocytosis pathway induced by arginine-rich peptides.

This signaling cascade, initiated by the binding of the peptide to heparan sulfate proteoglycans (HSPGs) on the cell surface, leads to the activation of Rac1.[2] Activated Rac1 then promotes the reorganization of the actin cytoskeleton, resulting in membrane ruffling and the formation of macropinosomes, which engulf the peptide and transport it into the cell.[2][5][6]

Conclusion

Fmoc-L-Homoarginine(Et)2-OH hydrochloride is a versatile and valuable building block for the design of bioactive peptides with enhanced properties. Its incorporation can lead to peptides with increased enzymatic stability and potentially altered cellular uptake and signaling activities. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful synthesis, purification, and biological evaluation of novel homoarginine-containing peptides, thereby advancing research and development in peptide-based therapeutics.

References

- 1. Synthesis and biological activity of homoarginine-containing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Structural Impact of L-Homoarginine(Et)2 Incorporation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, analogs of arginine are of particular interest due to the critical role of the guanidinium (B1211019) group in molecular recognition and cell penetration. This technical guide explores the potential structural ramifications of incorporating N,N'-diethyl-L-homoarginine (L-Homoarginine(Et)2), a novel arginine analog, into a peptide backbone. While specific quantitative data for the impact of L-Homoarginine(Et)2 is not yet publicly available, this document provides a comprehensive overview of the experimental methodologies and analytical approaches required to elucidate its effects on peptide conformation.

Synthesis of Peptides Containing L-Homoarginine(Et)2

The synthesis of peptides incorporating L-Homoarginine(Et)2 would typically be achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This well-established method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Synthesis of Fmoc-L-Homoarginine(Et)2-OH

Prior to incorporation into a peptide, the L-Homoarginine(Et)2 amino acid must be synthesized and protected with an Fmoc group at the α-amine. The synthesis could start from L-lysine, where the ε-amino group is first protected, followed by guanidinylation and subsequent diethylation of the guanidinium group. Finally, the α-amino group would be protected with Fmoc. Appropriate side-chain protection for the diethylguanidinium group might be necessary to prevent side reactions during peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following table outlines a standard protocol for the manual or automated synthesis of a peptide containing L-Homoarginine(Et)2.

| Step | Procedure | Reagents and Solvents |

| 1. Resin Swelling | The solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) |

| 2. Fmoc Deprotection | The Fmoc protecting group from the resin or the previously coupled amino acid is removed. | 20% Piperidine in DMF |

| 3. Washing | The resin is washed to remove excess reagents and by-products. | DMF, DCM, Isopropanol (IPA) |

| 4. Coupling | The Fmoc-protected amino acid (including Fmoc-L-Homoarginine(Et)2-OH) is activated and coupled to the free amine on the resin. | Fmoc-amino acid, HBTU/HATU (coupling reagent), DIPEA/NMM (base), DMF |

| 5. Washing | The resin is washed to remove unreacted amino acid and coupling reagents. | DMF, DCM |

| 6. Repeat | Steps 2-5 are repeated for each amino acid in the peptide sequence. | |

| 7. Final Deprotection | The Fmoc group from the N-terminal amino acid is removed. | 20% Piperidine in DMF |

| 8. Cleavage and Side-Chain Deprotection | The peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) (scavengers) |

| 9. Precipitation and Purification | The crude peptide is precipitated, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). | Cold diethyl ether, Acetonitrile/Water gradient |

| 10. Characterization | The purified peptide is characterized by mass spectrometry to confirm its identity and purity. | MALDI-TOF or ESI-MS |

Structural Analysis of L-Homoarginine(Et)2-Containing Peptides

A combination of biophysical techniques is essential to comprehensively evaluate the structural impact of incorporating L-Homoarginine(Et)2.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil content.

Experimental Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.

-

Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Set the spectrophotometer to scan from 190 to 260 nm.

-

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C).

-

Data Analysis: The resulting spectrum of molar ellipticity ([θ]) versus wavelength is analyzed using deconvolution software to estimate the secondary structure content.

Anticipated Quantitative Data:

| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Native Peptide | Value | Value | Value |

| L-Homoarginine(Et)2 Peptide | Value | Value | Value |

A significant change in the percentages of these structural elements would indicate a conformational shift induced by the modified amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities, which in turn define the peptide's three-dimensional structure.

Experimental Protocol:

-

Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a concentration of 1-5 mM.

-

Data Acquisition: A series of 1D and 2D NMR spectra (¹H, COSY, TOCSY, NOESY) are acquired on a high-field NMR spectrometer.

-

Resonance Assignment: The spin systems of individual amino acids are identified, and sequential assignments are made using the NOESY spectrum.

-

Structural Calculations: Distance restraints derived from NOE intensities and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers representing the solution structure.

Anticipated Quantitative Data:

| Parameter | Native Peptide | L-Homoarginine(Et)2 Peptide |

| Chemical Shift Perturbations (Δδ ppm) | - | Observed for residues near the modification |

| Key NOE Contacts | List of contacts | Changes in NOE patterns |

| Dihedral Angles (φ, ψ) | Range of angles | Alterations in backbone torsion angles |

Chemical shift perturbations of backbone and side-chain protons near the L-Homoarginine(Et)2 residue would provide direct evidence of a local conformational change.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography can provide an atomic-resolution three-dimensional structure in the solid state.

Experimental Protocol:

-

Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to obtain single, well-diffracting crystals.

-

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the peptide is built and refined.

Anticipated Quantitative Data:

| Parameter | Native Peptide Crystal | L-Homoarginine(Et)2 Peptide Crystal |

| Space Group and Unit Cell Dimensions | Values | Values |

| Resolution (Å) | Value | Value |

| Backbone Torsion Angles (φ, ψ) | Specific values for each residue | Comparison of torsion angles |

| Side Chain Conformation (χ angles) | Specific values for each residue | Conformation of the L-Homoarginine(Et)2 side chain |

| Hydrogen Bonding Network | Description of H-bonds | Changes in H-bonding patterns |

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes relevant to the study of peptides containing L-Homoarginine(Et)2.

Caption: Workflow for the synthesis and structural analysis of a peptide containing L-Homoarginine(Et)2.

Caption: Logical relationships between different levels of peptide structure and the methods used for their determination.

Caption: Signaling pathway for the internalization of arginine-rich peptides via Rac1-mediated macropinocytosis.

Conclusion

The incorporation of N,N'-diethyl-L-homoarginine into peptides holds the potential to significantly alter their structural and, consequently, their functional properties. By systematically applying the synthetic and analytical methodologies outlined in this guide, researchers can obtain the crucial quantitative data needed to understand these effects. Such studies will not only illuminate the fundamental principles of peptide folding and recognition but also pave the way for the rational design of novel peptide-based therapeutics with enhanced efficacy and stability. The lack of current public data on L-Homoarginine(Et)2 highlights a promising area for future research in the field of peptide science.

Understanding the Lipophilicity of Fmoc-L-Homoarg(Et)2-OH Modified Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of modified amino acids is a critical strategy in modern peptide-based drug development, aimed at optimizing physicochemical properties such as lipophilicity. This guide provides an in-depth technical overview of the lipophilic characteristics of peptides modified with the non-canonical amino acid Fmoc-L-Homoarg(Et)2-OH. While direct experimental data for this specific derivative is not extensively available in public literature, this document synthesizes information on related arginine analogues to provide a quantitative estimation of its lipophilic contribution. Furthermore, it details the experimental protocols necessary for researchers to determine these values empirically. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to understand, predict, and experimentally validate the lipophilicity of their Fmoc-L-Homoarg(Et)2-OH modified peptides, thereby aiding in the design of more effective therapeutic agents.

Introduction to Lipophilicity in Peptide Drug Design

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a crucial parameter in drug design and development. It significantly influences a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced lipophilicity is often essential for a peptide's ability to cross cellular membranes and reach its target.

The modification of native amino acid side chains is a common strategy to modulate the lipophilicity of a peptide. Arginine, with its hydrophilic guanidinium (B1211019) group, is a frequent target for such modifications. The introduction of alkyl groups to the arginine side chain can substantially increase its hydrophobicity, thereby altering the overall lipophilicity of the peptide. Fmoc-L-Homoarg(Et)2-OH is a commercially available arginine analogue that introduces both an additional methylene (B1212753) group (extending the side chain from arginine to homoarginine) and two ethyl groups on the guanidinium moiety. These modifications are intended to enhance the lipophilic character of the resulting peptide.

The Structure of Fmoc-L-Homoarg(Et)2-OH

Fmoc-L-Homoarg(Et)2-OH is an amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure consists of:

-

L-Homoarginine: An analogue of arginine with an additional methylene group in its side chain.

-

N,N'-diethyl groups: Two ethyl groups attached to the guanidinium group of homoarginine.

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amine, commonly used in SPPS.

The addition of the methylene group and the two ethyl groups to the arginine side chain are the key modifications that increase its lipophilicity.

Quantitative Assessment of Lipophilicity

The lipophilicity of a peptide is typically quantified using two main parameters: the partition coefficient (logP) and the distribution coefficient (logD).

-

logP: The logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a measure of the lipophilicity of the neutral form of a molecule.

-

logD: The logarithm of the ratio of the sum of the concentrations of all forms of a compound (ionized and un-ionized) in a non-polar solvent to the sum of the concentrations of all forms in a polar solvent at a specific pH. For ionizable compounds like peptides, logD is a more physiologically relevant measure of lipophilicity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used experimental technique to estimate the lipophilicity of peptides. The retention time of a peptide on a non-polar stationary phase is directly related to its hydrophobicity.

Estimated Lipophilicity Contribution of N,N'-diethyl-homoarginine

A study on lipophilic arginine esters demonstrated that the logP of arginine is approximately -1.9.[1][2] Esterification with long alkyl chains significantly increased this value.[1][2] While not a direct comparison, this highlights the substantial impact of adding hydrophobic moieties. The addition of a single methylene group (as in the transition from arginine to homoarginine) is generally considered to increase the logP by approximately 0.5. The contribution of two ethyl groups on a guanidinium nitrogen is less straightforward to quantify from available data but is expected to further increase lipophilicity.

The following table provides an estimated comparison of the lipophilicity of the side chains of arginine, homoarginine, and N,N'-diethyl-homoarginine. These values are estimations and should be confirmed experimentally.

| Amino Acid Side Chain | Modification from Arginine | Estimated logP Contribution (relative to Arginine) | Estimated Overall logP |

| Arginine | - | 0.0 | -1.9[1][2] |

| Homoarginine | + 1x -CH2- | +0.5 | -1.4 |

| N,N'-diethyl-homoarginine | + 1x -CH2-, + 2x -CH2CH3 | +1.5 to +2.0 | -0.4 to 0.1 |

Note: These are estimations based on fragment contribution methods and data from related molecules. Experimental verification is highly recommended.

Impact on Peptide Retention Time in RP-HPLC

The increased lipophilicity of the N,N'-diethyl-homoarginine residue is expected to lead to a longer retention time in RP-HPLC compared to an equivalent peptide containing arginine or homoarginine. The magnitude of this increase will depend on the overall sequence and properties of the peptide.

The table below illustrates the expected trend in RP-HPLC retention times for a hypothetical peptide series.

| Peptide | Modified Residue | Expected RP-HPLC Retention Time |

| Peptide-Arg | Arginine | Baseline |

| Peptide-Homoarg | Homoarginine | Longer than Peptide-Arg |

| Peptide-Homoarg(Et)2 | N,N'-diethyl-homoarginine | Significantly longer than Peptide-Homoarg |

Experimental Protocols

To obtain accurate lipophilicity data for a novel peptide containing Fmoc-L-Homoarg(Et)2-OH, experimental determination is essential. The following section provides a detailed methodology for determining the relative lipophilicity using RP-HPLC.

Determination of Relative Lipophilicity by RP-HPLC

This protocol allows for the comparison of the hydrophobicity of a peptide containing N,N'-diethyl-homoarginine with its arginine and homoarginine counterparts.

Objective: To determine the relative retention times of a target peptide and its analogues on a C18 RP-HPLC column.

Materials:

-

Purified peptides (Peptide-Arg, Peptide-Homoarg, Peptide-Homoarg(Et)2)

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

UV detector (214 nm or 280 nm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Sample Preparation:

-

Dissolve each peptide in Mobile Phase A to a final concentration of 1 mg/mL.

-

Filter the samples through a 0.22 µm syringe filter.

-

-

HPLC Method:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 214 nm.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the retention times of the peptides.

-

-

Data Analysis:

-

Record the retention time for each peptide.

-

Compare the retention times to determine the relative hydrophobicity.

-

Expected Results: The peptide containing N,N'-diethyl-homoarginine is expected to have the longest retention time, followed by the homoarginine-containing peptide, and then the arginine-containing peptide.

Visualizing Workflows and Concepts

Experimental Workflow for Lipophilicity Determination

Caption: Workflow for experimental lipophilicity determination.

Conceptual Relationship of Arginine Analogues

Caption: Structural and lipophilicity relationship of arginine analogues.

Conclusion

The incorporation of Fmoc-L-Homoarg(Et)2-OH into a peptide sequence is a deliberate strategy to enhance its lipophilicity. While precise, universally applicable quantitative data for this modification is sparse, a qualitative understanding and a quantitative estimation can be derived from the analysis of its constituent structural changes relative to arginine. The addition of a methylene group to form homoarginine, followed by the N,N'-diethylation of the guanidinium group, cumulatively increases the hydrophobic character of the side chain. For drug development professionals, this modification offers a tool to fine-tune the ADME properties of peptide-based therapeutics. However, it is imperative that these theoretical understandings are complemented by robust experimental validation. The provided RP-HPLC protocol offers a reliable method for determining the relative lipophilicity of peptides modified with Fmoc-L-Homoarg(Et)2-OH, enabling a data-driven approach to peptide drug design. Future studies establishing a quantitative hydrophobicity scale for a wider range of non-canonical amino acids, including N-alkylated arginine derivatives, would be of significant value to the field.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-Homoarginine(Et)2-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Homoarginine(Et)2-OH hydrochloride is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of a homoarginine residue into peptide sequences. Homoarginine, a non-proteinogenic amino acid, is structurally similar to arginine but with an additional methylene (B1212753) group in its side chain. This modification can impart unique properties to peptides, such as increased resistance to enzymatic degradation by trypsin-like enzymes, potentially enhancing their therapeutic potential. The diethyl protecting groups on the guanidino function of the homoarginine side chain offer specific advantages and require careful consideration during the synthesis process.

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing Fmoc-L-Homoarginine(Et)2-OH hydrochloride using the well-established Fmoc/tBu strategy.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below, with recommended quantities for a standard synthesis scale.

| Reagent/Material | Recommended Grade | Typical Supplier | Purpose |

| Fmoc-L-Homoarg(Et)2-OH hydrochloride | Peptide synthesis grade | Various | Amino acid building block |

| Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g | Various | Solid support for peptide amide |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various | Solvent |

| Dichloromethane (DCM) | ACS grade | Various | Solvent for washing |

| Piperidine (B6355638) | Reagent grade | Various | Fmoc deprotection |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Various | Coupling reagent |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | ≥98% | Various | Coupling additive |

| Trifluoroacetic acid (TFA) | Reagent grade | Various | Cleavage reagent |

| Triisopropylsilane (TIS) | 98% | Various | Scavenger |

| Water | Deionized | N/A | Scavenger |

| Diethyl ether | Anhydrous | Various | Peptide precipitation |

| Acetic anhydride | Reagent grade | Various | Capping agent (optional) |

| Pyridine | Reagent grade | Various | Base for capping (optional) |

Experimental Protocols

The following protocols outline the key steps for the solid-phase synthesis of a peptide containing L-Homoarginine(Et)2.

Resin Swelling and Preparation

-

Place the desired amount of Rink Amide MBHA resin (e.g., 200 mg, 0.1 mmol) in a reaction vessel.

-

Add DMF (5 mL) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a 20% piperidine in DMF solution (5 mL) to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF (5 mL) for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to ensure complete removal of piperidine.

Amino Acid Coupling

Standard Coupling Protocol:

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 0.4 mmol, 4 equivalents) and Oxyma (0.4 mmol, 4 equivalents) in DMF (2 mL).

-

Add DIC (0.4 mmol, 4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

To monitor the coupling completion, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated (double coupling).

Coupling of Fmoc-L-Homoarginine(Et)2-OH:

Due to the steric hindrance of the diethylated guanidino group, extended coupling times or the use of more potent coupling agents may be necessary for efficient incorporation.

-

In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and a suitable activating agent such as HATU (0.38 mmol, 3.8 equivalents) in DMF (2 mL).

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 4-6 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling. If necessary, repeat the coupling step.

Capping (Optional)

If the coupling is incomplete after a second attempt, any unreacted free amines should be capped to prevent the formation of deletion sequences.

-

Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:3 v/v/v).

-

Add the capping solution (5 mL) to the resin and agitate for 30 minutes.

-

Drain the solution and wash the resin with DMF (5 x 5 mL).

Peptide Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Peptide Cleavage and Deprotection

The following cleavage cocktail is recommended for peptides containing the Homoarginine(Et)2 residue. The diethyl groups are expected to be stable to standard TFA cleavage conditions.

-

Wash the peptide-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.

-

Add the cleavage cocktail (5 mL) to the dried peptide-resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide a summary of the quantitative data for a typical SPPS cycle.

Table 1: Reagent Equivalents for a 0.1 mmol Synthesis

| Reagent | Equivalents (relative to resin loading) | Molar Amount (mmol) |

| Fmoc-Amino Acid | 4 | 0.4 |

| DIC | 4 | 0.4 |

| Oxyma | 4 | 0.4 |

| HATU (for bulky aa) | 3.8 | 0.38 |

| DIPEA (for HATU coupling) | 8 | 0.8 |

| Piperidine (in DMF) | 20% (v/v) | N/A |

Table 2: Typical Reaction Times and Conditions

| Step | Reagent/Solvent | Time | Temperature |

| Resin Swelling | DMF | 30 min | Room Temperature |

| Fmoc Deprotection | 20% Piperidine/DMF | 5 min + 15 min | Room Temperature |

| Standard Coupling | Fmoc-aa/DIC/Oxyma in DMF | 2-4 h | Room Temperature |

| Bulky AA Coupling | Fmoc-aa/HATU/DIPEA in DMF | 4-6 h | Room Temperature |

| Cleavage | 95% TFA/2.5% TIS/2.5% H2O | 2-3 h | Room Temperature |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of a peptide containing Fmoc-L-Homoarginine(Et)2-OH.

Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis.

L-Homoarginine Metabolic Pathway

Peptides containing homoarginine may interact with or be metabolized by enzymes involved in arginine and lysine (B10760008) metabolism. The following diagram illustrates a key metabolic pathway for L-homoarginine.

Caption: Metabolic pathway of L-Homoarginine synthesis and catabolism.

Application Notes and Protocols for Coupling Fmoc-L-Homoarg(Et)2-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Homoarg(Et)2-OH hydrochloride is a specialized amino acid derivative crucial for the synthesis of therapeutic peptides.[1] Its unique structure, featuring a symmetrically di-ethylated guanidino group, can enhance the biological activity, solubility, and stability of the resulting peptides.[1] However, the steric hindrance presented by the bulky side chain and the presence of the hydrochloride salt require careful selection of coupling reagents and optimization of reaction conditions to ensure high coupling efficiency and minimize side reactions. These application notes provide a comprehensive guide to recommended coupling reagents and detailed protocols for the successful incorporation of this compound into peptide sequences during solid-phase peptide synthesis (SPPS).

Recommended Coupling Reagents

The selection of a suitable coupling reagent is paramount for the efficient incorporation of sterically hindered amino acids like this compound. The most effective reagents for such challenging couplings are typically those that form highly reactive activated esters and can overcome steric hindrance. Based on performance with other hindered arginine derivatives, the following classes of reagents are recommended:

-

Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are widely used and highly effective for coupling sterically hindered amino acids.[2][3] HATU is often preferred due to its formation of a more reactive OAt-ester, leading to faster reaction times and higher purity, with a lower risk of epimerization compared to HBTU.[3][4]

-

Phosphonium Salts: PyAOP is another highly effective reagent, particularly for coupling N-methylated or other sterically demanding amino acids.

-

Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure® is a cost-effective and efficient method.[2] OxymaPure enhances the coupling efficiency and effectively suppresses racemization.[2]

Quantitative Data Summary

While direct comparative studies on this compound are limited, the following table summarizes representative quantitative data extrapolated from studies on other sterically hindered arginine derivatives.[2] These values provide a strong basis for reagent selection.

| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Representative Yield (%) | Representative Purity (%) | Racemization Risk | Key Considerations |

| HATU/DIPEA | Aminium/Uronium Salt | 30 - 60 | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings with rapid reaction times.[2][3] |

| HBTU/DIPEA | Aminium/Uronium Salt | 60 - 120 | 90 - 98 | > 95 | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[2][3] |

| DIC/OxymaPure® | Carbodiimide/Additive | 60 - 180 | 92 - 97 | > 95 | Very Low | Cost-effective; OxymaPure enhances efficiency and suppresses racemization.[2] |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the recommended reagents in manual solid-phase peptide synthesis.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Amino Acid Activation (Pre-activation):

-

In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add HATU (2.9 equivalents) to the amino acid solution.

-

Add DIPEA (6 equivalents) to the mixture. Note: The initial addition of DIPEA will neutralize the hydrochloride salt, and the excess will facilitate the coupling reaction.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the vessel containing the swelled and drained peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time for another 30 minutes.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to remove any unreacted reagents and by-products.

-

Proceed to the next Fmoc-deprotection step in the synthesis cycle.

-

Visualizations

Experimental Workflow for HATU Coupling

Caption: Workflow for coupling Fmoc-L-Homoarg(Et)2-OH using HATU.

Protocol 2: Coupling using DIC/OxymaPure®

This protocol offers a cost-effective alternative with excellent suppression of racemization.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

DIC (N,N'-Diisopropylcarbodiimide)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Coupling Solution Preparation:

-

In a separate reaction vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

-

Add DIPEA (3 equivalents) to neutralize the hydrochloride salt.

-

-

Coupling Reaction:

-